Meprotixol

Übersicht

Beschreibung

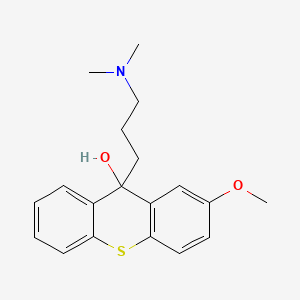

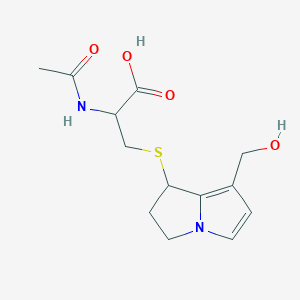

Meprotixol ist eine Verbindung, die für ihre Verwendung als Hustenmittel und bei der Behandlung von rheumatischen Erkrankungen bekannt ist . Die chemische Formel von this compound lautet C19H23NO2S und seine molare Masse beträgt 329,46 g/mol .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Bildung des Thioxanthen-Kerns. Die synthetische Route umfasst typischerweise die folgenden Schritte:

Bildung des Thioxanthen-Kerns: Die Kernstruktur wird durch Reaktion eines geeigneten Xanthene-Derivats mit einer Schwefelquelle synthetisiert.

Substitutionsreaktionen: Die Einführung von funktionellen Gruppen wie Dimethylaminopropyl- und Methoxygruppen erfolgt durch Substitutionsreaktionen.

Industrielle Produktion: Industrielle Produktionsmethoden können optimierte Reaktionsbedingungen umfassen, wie z. B. kontrollierte Temperatur und Druck, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Biochemische Analyse

Biochemical Properties

Meprotixol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s structure, which includes a thioxanthene moiety, allows it to engage in various biochemical processes, potentially influencing enzyme activity and protein function .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on these processes can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and response to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It is believed to exert its effects through binding interactions with specific proteins and enzymes, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and subsequent cellular responses . Detailed studies on the exact molecular targets and pathways affected by this compound are still needed .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its degradation products may have different biological activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy and safety profile change significantly with dosage variations . Understanding these dosage effects is crucial for optimizing the therapeutic use of this compound and minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity . Detailed studies on the specific metabolic pathways and enzymes involved in this compound metabolism are necessary to gain a comprehensive understanding of its biochemical properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its pharmacokinetics and optimizing its therapeutic use .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence this compound’s interactions with biomolecules and its overall biological effects .

Vorbereitungsmethoden

The synthesis of Meprotixol involves several steps, starting with the formation of the thioxanthene core. The synthetic route typically includes the following steps:

Formation of Thioxanthene Core: The core structure is synthesized by reacting a suitable xanthene derivative with a sulfur source.

Substitution Reactions: The introduction of functional groups such as the dimethylaminopropyl and methoxy groups is achieved through substitution reactions.

Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Meprotixol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden reduzierten Formen umwandeln.

Substitution: Häufig verwendete Reagenzien in Substitutionsreaktionen sind Alkylhalogenide und Nukleophile.

Wissenschaftliche Forschungsanwendungen

Meprotixol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der Reaktivität von Thioxanthenen verwendet.

Biologie: Die Forschung zu this compound umfasst seine Auswirkungen auf biologische Systeme, insbesondere seine hustenstillenden und entzündungshemmenden Eigenschaften.

Medizin: this compound wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Husten und rheumatischen Erkrankungen untersucht.

Industrie: Die Verbindung wird bei der Entwicklung von Arzneimitteln und anderen chemischen Produkten verwendet

Wirkmechanismus

Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt. Es wird angenommen, dass es seine Wirkungen durch Wechselwirkungen mit bestimmten molekularen Zielstrukturen und Signalwegen entfaltet. Im Fall seiner hustenstillenden Wirkung wirkt this compound wahrscheinlich auf das zentrale Nervensystem, um den Hustenreflex zu unterdrücken. Für seine entzündungshemmenden Wirkungen kann es die Produktion von pro-inflammatorischen Mediatoren hemmen .

Wirkmechanismus

The exact mechanism of action of Meprotixol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. In the case of its antitussive action, this compound likely acts on the central nervous system to suppress the cough reflex. For its anti-inflammatory effects, it may inhibit the production of pro-inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Meprotixol ist unter den Thioxanthenen aufgrund seiner spezifischen funktionellen Gruppen und pharmakologischen Eigenschaften einzigartig. Zu ähnlichen Verbindungen gehören:

Chlorprothixen: Ein weiteres Thioxanthen-Derivat, das als Antipsychotikum verwendet wird.

Flupenthixol: Wird zur Behandlung von Schizophrenie und anderen psychiatrischen Erkrankungen eingesetzt.

Thiothixen: Bekannt für seine antipsychotischen Wirkungen.

This compound zeichnet sich durch seine Doppelfunktion als Hustenmittel und Behandlung von rheumatischen Erkrankungen aus, was seine Vielseitigkeit und sein Potenzial für weitere Forschung und Entwicklung unterstreicht.

Eigenschaften

IUPAC Name |

9-[3-(dimethylamino)propyl]-2-methoxythioxanthen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c1-20(2)12-6-11-19(21)15-7-4-5-8-17(15)23-18-10-9-14(22-3)13-16(18)19/h4-5,7-10,13,21H,6,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYVFLWAVIGDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863358 | |

| Record name | 9-[3-(Dimethylamino)propyl]-2-methoxy-9H-thioxanthen-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4295-63-0 | |

| Record name | Meprotixol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4295-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meprotixol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meprotixol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-[3-(Dimethylamino)propyl]-2-methoxy-9H-thioxanthen-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPROTIXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JXZ154Z0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary therapeutic areas where Meprotixol has been studied?

A1: Research on this compound has explored its potential in two main therapeutic areas:

- Antitussive: Studies investigated its effectiveness in suppressing coughs. [, ]

- Antirheumatic: Several studies examined its potential in treating rheumatic diseases. [, , , , ]

Q2: Were there any clinical trials conducted with this compound, and if so, what type of design did they employ?

A2: Yes, clinical trials were conducted to evaluate this compound's efficacy. Notably, researchers employed a double-blind crossover design, incorporating both the active compound and a placebo, to ensure rigorous assessment. [, , ] This design helps minimize bias and strengthen the reliability of the findings.

Q3: Can you elaborate on the specific types of rheumatic diseases studied in relation to this compound's potential therapeutic benefits?

A3: While the provided research abstracts don't delve into specific rheumatic disease types, one study mentions a "multicenter investigation in general practice" [] This suggests a broad approach to understanding this compound's potential across various rheumatic conditions commonly encountered in primary care settings.

Q4: Beyond its therapeutic applications, were there any analytical chemistry studies conducted on this compound?

A4: Yes, analytical techniques played a crucial role in this compound research. Studies explored fluorimetric methods for quantifying this compound and similar compounds. [] Additionally, thin-layer chromatography was employed to characterize this compound and related psychopharmacological substances. [] These analytical approaches are essential for understanding the compound's properties and behavior in various contexts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,5R)-5-[6-amino-2-(4-bromo-2,3-dioxobutyl)sulfanylpurin-7-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1209826.png)

![5,7-Dimethyl-2,4-dioxo-1-[3-(4-phenethyl-1-piperazinyl)propyl]-3-[2-(trifluoromethyl)phenyl]-6-quinazolinecarboxylic acid ethyl ester dihydrochloride](/img/structure/B1209827.png)

![7-[(1R,2R,3R)-2-[(3S)-3,6-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B1209830.png)